molecular formula C21H26N4O B11028081 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11028081
M. Wt: 350.5 g/mol
InChI Key: NZEVFVXOGHNCJN-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

  • Benzimidazole Ring: : The compound contains a benzimidazole ring, which is a five-membered heterocyclic moiety. Benzimidazole is known for its diverse chemical and biological properties . It’s a core component in natural products like histidine, purine, histamine, and DNA structures.

  • Pyrrole Ring: : The other part of the compound features a pyrrole ring, another five-membered heterocyclic ring. Pyrrole-containing compounds play essential roles in various biological processes.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C21H26N4O/c26-20(16-21(11-4-1-5-12-21)25-14-6-7-15-25)22-13-10-19-23-17-8-2-3-9-18(17)24-19/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,22,26)(H,23,24)

InChI Key

NZEVFVXOGHNCJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Without precise data on this compound, we can’t discuss its specific reactions. benzimidazole derivatives often undergo reactions like oxidation, reduction, and substitution. Common reagents include acids, bases, and transition metal catalysts. The major products depend on the specific reaction conditions.

Scientific Research Applications

While direct information about this compound is scarce, benzimidazole derivatives find applications in various fields:

  • Medicine: : Benzimidazole-based drugs exhibit antimicrobial, antiviral, and antitumor activities. For instance, metronidazole (a nitroso-imidazole) is widely used as an antibacterial agent.

  • Chemistry: : Researchers use benzimidazole derivatives as building blocks for drug discovery due to their diverse pharmacological properties.

Mechanism of Action

Again, we lack specific details for this compound. benzimidazole derivatives often interact with biological targets, affecting enzymes, receptors, or DNA. Their mechanisms of action vary based on the specific substituents and functional groups.

Comparison with Similar Compounds

Unfortunately, I don’t have a list of similar compounds at the moment. exploring related benzimidazole derivatives could highlight the uniqueness of our compound.

Remember that further research and experimental data are crucial to fully understand the properties and applications of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that integrates a benzimidazole moiety and a pyrrole ring, linked by an ethyl chain to a cyclohexyl group. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C21H26N4O, with a molecular weight of approximately 350.5 g/mol. The combination of the benzimidazole and pyrrole structures contributes to its pharmacological versatility, potentially enhancing its solubility and reactivity due to the acetamide functional group .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of DNA Topoisomerases : Benzimidazole derivatives are known to interfere with DNA topoisomerases, which play critical roles in DNA replication and cell division. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Properties : Compounds with benzimidazole structures have exhibited antibacterial, antifungal, and antiprotozoal activities, indicating potential applications in treating infections .
  • Neuroprotective Effects : The pyrrole component may contribute neuroprotective properties, making it a candidate for addressing neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
CytotoxicityInhibition of DNA topoisomerases
AntimicrobialBroad-spectrum activity
NeuroprotectiveModulation of neuroinflammatory pathways

Case Studies and Research Findings

Recent studies have evaluated the biological activities of various benzimidazole derivatives similar to this compound:

  • Cytotoxicity in Cancer Cells : A study involving several benzimidazole derivatives demonstrated significant cytotoxicity against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The most potent compounds showed IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Testing : Compounds with similar structural features were tested against various microbial strains, showing promising results in inhibiting growth and viability, thus validating their potential as therapeutic agents against infections .
  • Neuroprotection Studies : Research focusing on the neuroprotective effects of pyrrole-containing compounds suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in neurodegenerative disease models.

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